2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol

medicinal chemistry organic synthesis procurement

2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol (CAS 2734773-02-3) is a chlorinated aromatic secondary alcohol with the molecular formula C10H12Cl2O3 and a molecular weight of 251.10 g/mol. The compound features a gem-dichloromethyl carbinol moiety attached to a 2,6-dimethoxyphenyl ring, placing it within the class of β,β-dihalohydrins.

Molecular Formula C10H12Cl2O3
Molecular Weight 251.10 g/mol
Cat. No. B14015360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol
Molecular FormulaC10H12Cl2O3
Molecular Weight251.10 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(C(Cl)Cl)O
InChIInChI=1S/C10H12Cl2O3/c1-14-6-4-3-5-7(15-2)8(6)9(13)10(11)12/h3-5,9-10,13H,1-2H3
InChIKeyJRPQOJISOZIUIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol Procurement Guide: Identity, Properties, and Scientific Context


2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol (CAS 2734773-02-3) is a chlorinated aromatic secondary alcohol with the molecular formula C10H12Cl2O3 and a molecular weight of 251.10 g/mol [1]. The compound features a gem-dichloromethyl carbinol moiety attached to a 2,6-dimethoxyphenyl ring, placing it within the class of β,β-dihalohydrins [1]. Its computed physicochemical profile includes an XLogP3 of 2.4, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 38.7 Ų [1]. The compound has been evaluated in antifungal assays against filamentous fungi in the context of lysosomotropic detergent research [2] and in antibacterial screening against Klebsiella pneumoniae . It is commercially available at ≥95% purity from multiple suppliers for research and development use .

Why 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol Cannot Be Casually Replaced by Its Regioisomer or Des-Methoxy Analog


Within the 2,2-dichloro-1-(dimethoxyphenyl)ethanol family, the position of methoxy substituents on the aromatic ring is not interchangeable. The 2,6-substitution pattern creates a symmetric steric environment around the carbinol center that differs fundamentally from the 2,4- or 3,4-regioisomers, influencing both reactivity in downstream synthetic transformations and potential biological target recognition [1]. Compared to the des-methoxy analog 2,2-dichloro-1-phenylethanol (CAS 2612-36-4), the 2,6-dimethoxy substitution nearly doubles the topological polar surface area (TPSA: 38.7 vs. 20.2 Ų) [1], altering solubility, hydrogen-bonding capacity, and membrane permeability. Furthermore, the compound's demonstrated antifungal activity within a lysosomotropic detergent mechanism of action [2] places specific structural requirements on the balance of lipophilicity and basicity that cannot be assumed for close analogs without explicit comparative data. Procurement decisions that treat these compounds as functional equivalents risk both synthetic failure and misinterpretation of biological screening results.

Quantitative Differentiation Evidence for 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol Versus Closest Analogs


Direct Procurement Cost Comparison: 2,6-Dimethoxy Regioisomer vs. 2,4-Dimethoxy Regioisomer

The 2,6-dimethoxyphenyl regioisomer (target compound, CAS 2734773-02-3) is priced consistently lower than its 2,4-dimethoxyphenyl regioisomer (CAS 2755724-67-3) across multiple suppliers. From abcr, the 1 g unit of the 2,6-isomer costs €262.40, while the equivalent 1 g unit of the 2,4-isomer costs €354.30 [1][2]. From Aaron, the 1 g unit of the 2,6-isomer is $310.00 versus $381.00 for the 2,4-isomer [1][2]. Both compounds are offered at ≥95% purity from these suppliers, making purity a controlled variable in this comparison [1][2].

medicinal chemistry organic synthesis procurement regioisomer comparison

Topological Polar Surface Area Differentiation: 2,6-Dimethoxy vs. Des-Methoxy Analog

The 2,6-dimethoxy substitution on the target compound (TPSA = 38.7 Ų) [1] yields a substantially larger polar surface area than the unsubstituted phenyl analog 2,2-dichloro-1-phenylethanol (PSA = 20.2 Ų) . This 91.6% increase in polar surface area is driven by the two methoxy oxygen atoms, each contributing approximately 9.2 Ų. The higher TPSA predicts improved aqueous solubility and altered membrane permeation characteristics relative to the des-methoxy analog, without the large increase in logP that would accompany alkyl substitution—the XLogP3 remains moderate at 2.4 [1].

physicochemical properties drug-likeness solubility structure-property relationships

Antibacterial Mechanism and Spectrum: Cell Wall Synthesis Inhibition with Gram-Positive Selectivity

According to the AntibioticDB curated entry, 2,2-dichloro-1-(2,6-dimethoxyphenyl)ethanol is classified as a synthetic small molecule antibacterial agent with a Gram-positive spectrum of activity and a mechanism of action identified as cell wall synthesis inhibition, detected via a cell wall inhibitor reporter system [1]. The entry notes that the compound shows weak whole-cell activity [1]. This mechanism-based classification distinguishes the compound from the broader class of chlorinated phenols and aromatic alcohols, which typically exert antibacterial effects through membrane disruption or non-specific protein denaturation [2]. Additionally, the compound has been tested in vitro against the Gram-negative strain Klebsiella pneumoniae ATCC 10031, with activity expressed as Log2 MIC .

antibacterial cell wall inhibitor Gram-positive mechanism of action antibiotic discovery

Antifungal Activity Context: Lysosomotropic Detergent Mechanism Against Filamentous Fungi

2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol has been evaluated for mean zone diameter of inhibition against filamentous fungi at a concentration of 62.5 µg/mL . This assay is associated with the study by Firestone et al. (1987) on lysosomotropic detergents, which demonstrated that compounds of this structural class kill fungal cells by disrupting intracellular vacuoles (the fungal equivalent of lysosomes), with all strains in the assay reported as susceptible [1]. The lysosomotropic mechanism represents a distinct mode of antifungal action compared to ergosterol biosynthesis inhibitors (e.g., azoles) or cell wall-targeting fungicides (e.g., echinocandins) [2]. Importantly, specific quantitative zone diameter values for the target compound relative to co-tested lysosomotropic analogs are not retrievable from the publicly available assay summary; the data confirms activity but does not provide rank-order potency within the series from accessible records.

antifungal lysosomotropic filamentous fungi detergent vacuole targeting

Recommended Application Scenarios for 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol Based on Verified Evidence


Synthetic Intermediate for Medicinal Chemistry SAR Exploration at Gram Scale

The 2,6-dimethoxyphenyl regioisomer's ~22% cost advantage over the 2,4-isomer (€262.40 vs. €354.30 per gram from abcr) [1] makes it the economical choice for structure-activity relationship (SAR) studies requiring multiple derivatives. The symmetric 2,6-substitution pattern provides a sterically defined scaffold for functionalization at the benzylic alcohol or through nucleophilic displacement of the dichloromethyl chlorines. The moderate XLogP3 of 2.4 and TPSA of 38.7 Ų place the compound within drug-like physicochemical space, supporting its use as a starting material for lead optimization programs [2].

Antibacterial Tool Compound for Cell Wall Synthesis Inhibition Studies in Gram-Positive Bacteria

The compound's classification by AntibioticDB as a cell wall synthesis inhibitor with Gram-positive spectrum [3] supports its use as a probe molecule in mode-of-action studies. Researchers investigating novel cell wall-targeting antibiotics can employ this compound as a reference point for reporter-based screening assays, noting that its weak whole-cell activity makes it suitable primarily as a starting scaffold for potency optimization rather than as a validated lead. The availability at ≥95% purity from multiple suppliers ensures reproducible screening results.

Antifungal Lysosomotropic Detergent Research and Vacuole-Targeting Probe Development

Based on the demonstrated antifungal activity against filamentous fungi at 62.5 µg/mL in the lysosomotropic detergent assay series [4], this compound can serve as a tool for studying vacuole-disrupting antifungal mechanisms. The 2,6-dimethoxy substitution pattern, which distinguishes this compound from simpler dichlorophenylethanol analogs, provides additional hydrogen-bond acceptor capacity (HBA = 3) [2] that may influence subcellular targeting. Researchers should independently verify potency against their fungal strains of interest through dose-response experiments.

Physicochemical Reference Standard for Dimethoxy-Substituted β,β-Dihalohydrin Compound Libraries

With its well-characterized computed properties (XLogP3: 2.4, TPSA: 38.7 Ų, HBD: 1, HBA: 3) [2] and commercially available defined purity (≥95%) , this compound can serve as a physicochemical benchmark for libraries of dimethoxy-substituted dihalohydrins. The 91% higher TPSA relative to the des-methoxy analog 2,2-dichloro-1-phenylethanol (38.7 vs. 20.2 Ų) [2] makes it a useful comparator for assessing the impact of methoxy substitution on solubility, permeability, and target binding in structure-property relationship studies.

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